molecular formula C15H13N3O2S2 B2468179 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 1795422-40-0

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2468179
CAS No.: 1795422-40-0
M. Wt: 331.41
InChI Key: NJEGPFGTIVHKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, which is further connected to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine-3-sulfonamide: This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with a halogenated pyridine intermediate.

    Final Assembly: The final step involves the coupling of the thiophene-substituted pyridine with the pyridine-3-sulfonamide under suitable conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the body.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological processes involving sulfonamide groups.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can interact with biological targets through hydrogen bonding and other non-covalent interactions, affecting the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
  • N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
  • N-((5-(benzothiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Uniqueness

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with furan or benzothiophene rings. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-22(20,15-2-1-4-16-10-15)18-8-12-6-14(9-17-7-12)13-3-5-21-11-13/h1-7,9-11,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEGPFGTIVHKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.